molecular formula C11H16N2OS B3033452 2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one CAS No. 1023850-59-0

2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one

Cat. No.: B3033452
CAS No.: 1023850-59-0
M. Wt: 224.32 g/mol
InChI Key: GAUUPODYGAUQPH-UHFFFAOYSA-N
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Description

2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one is a heterocyclic compound featuring a benzothiazole core fused with a partially saturated cyclohexene ring. The structure includes a 2-methylpropyl (isobutyl) substituent at position 5 and an amino group at position 2 (Figure 1). This compound belongs to the benzothiazolone family, known for diverse biological activities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

2-amino-5-(2-methylpropyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-6(2)3-7-4-8-10(9(14)5-7)15-11(12)13-8/h6-7H,3-5H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUUPODYGAUQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC2=C(C(=O)C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185307
Record name 2-Amino-5,6-dihydro-5-(2-methylpropyl)-7(4H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023850-59-0
Record name 2-Amino-5,6-dihydro-5-(2-methylpropyl)-7(4H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023850-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5,6-dihydro-5-(2-methylpropyl)-7(4H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer activity by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one can be contextualized by comparing it with analogous benzothiazolone and thiazole derivatives. Key comparisons are outlined below:

Structural Analogues

Compound Name CAS RN Molecular Formula Substituents Structural Similarity Key Differences
This compound N/A* C₁₁H₁₈N₂OS -NH₂ (position 2), -CH₂CH(CH₃)₂ (position 5) Reference Core structure with isobutyl group
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one 17583-10-7 C₇H₁₀N₂OS -NH₂ (position 2) 0.89 Lacks 2-methylpropyl substituent; partially saturated ring
1-(2-Amino-5-methylthiazol-4-yl)ethanone 40353-62-6 C₆H₈N₂OS -NH₂ (position 2), -COCH₃ (position 4) 0.89 Thiazole ring (non-fused) vs. benzothiazolone core

Physicochemical Properties

  • Lipophilicity : The 2-methylpropyl group in the target compound increases logP compared to 17583-10-7, suggesting improved lipid membrane penetration .
  • Hydrogen Bonding: The amino group in both the target and 17583-10-7 enables hydrogen bonding, critical for interactions with biological targets. However, steric hindrance from the 2-methylpropyl group may reduce binding affinity compared to the unsubstituted analogue .
  • Crystal Packing : The crystal structure of a related compound () reveals a dihedral angle of 78.73° between the heterocyclic and aromatic rings, which may influence solubility and stability.

Biological Activity

2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one is a heterocyclic compound belonging to the thiazole family, characterized by its unique structure that includes both sulfur and nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.

  • IUPAC Name : 2-amino-5-(2-methylpropyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
  • Molecular Formula : C11H16N2OS
  • Molecular Weight : 224.32 g/mol
  • CAS Number : 1023850-59-0

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization of Precursors : The reaction of 2-aminothiophenol with suitable ketones or aldehydes.
  • Reaction Conditions : Utilization of solvents such as ethanol or acetic acid under heating conditions to facilitate cyclization.
  • Purification Techniques : Advanced methods like recrystallization and chromatography are employed to ensure high yield and purity for pharmaceutical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusNotable inhibition observed
Candida albicans0.83 µM

The compound's mechanism of action appears to involve the inhibition of key enzymes and receptors associated with microbial growth and inflammation .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by interacting with DNA or proteins involved in cell proliferation:

  • Cell Lines Tested : Human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3).
  • Toxicity Assessment : The compound exhibited lower toxicity in BALB/c 3T3 cells compared to HaCat cells, indicating selective cytotoxicity towards cancerous cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting enzymes involved in the inflammatory response. This suggests a potential therapeutic application for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. It was found that the compound had a significant inhibitory effect against both Gram-positive and Gram-negative bacteria, outperforming several reference antibiotics in terms of MIC values.

Case Study 2: Molecular Docking Studies

Molecular docking studies revealed that this compound binds effectively to targets such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication. The binding interactions were characterized by hydrogen bonds and pi-stacking interactions, suggesting a strong affinity for these biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one

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